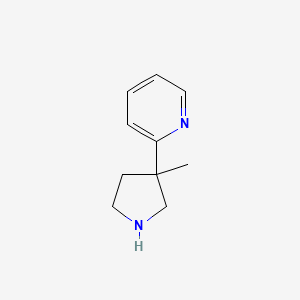

2-(3-Methylpyrrolidin-3-yl)pyridine

CAS No.:

Cat. No.: VC16682926

Molecular Formula: C10H14N2

Molecular Weight: 162.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H14N2 |

|---|---|

| Molecular Weight | 162.23 g/mol |

| IUPAC Name | 2-(3-methylpyrrolidin-3-yl)pyridine |

| Standard InChI | InChI=1S/C10H14N2/c1-10(5-7-11-8-10)9-4-2-3-6-12-9/h2-4,6,11H,5,7-8H2,1H3 |

| Standard InChI Key | BRYPNVLQRGFJGC-UHFFFAOYSA-N |

| Canonical SMILES | CC1(CCNC1)C2=CC=CC=N2 |

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-(3-Methylpyrrolidin-3-yl)pyridine is C₁₁H₁₄N₂, with a molecular weight of 174.25 g/mol. Its structure comprises a pyridine ring (a six-membered aromatic ring with one nitrogen atom) linked to a pyrrolidine ring (a five-membered saturated heterocycle with one nitrogen atom) substituted with a methyl group at the 3-position. This configuration introduces steric and electronic effects that influence its reactivity and interactions .

Table 1: Key Molecular Properties

| Property | Value |

|---|---|

| CAS Number | 732981-96-3 |

| Molecular Formula | C₁₁H₁₄N₂ |

| Molecular Weight | 174.25 g/mol |

| Hybridization | sp³ (pyrrolidine), sp² (pyridine) |

| Potential Hydrogen Bond Sites | Pyridine N, pyrrolidine N |

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-(3-Methylpyrrolidin-3-yl)pyridine typically involves multi-step reactions, leveraging strategies common in heterocyclic chemistry:

-

Ring Formation: A pyrrolidine precursor, such as 3-methylpyrrolidine, is functionalized via alkylation or cyclization.

-

Coupling Reaction: The pyrrolidine moiety is coupled to a pyridine derivative using cross-coupling catalysts (e.g., palladium-based systems) .

-

Purification: Chromatography or crystallization isolates the target compound.

Table 2: Representative Synthesis Pathway

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Pyrrolidine methylation | CH₃I, K₂CO₃, DMF, 80°C | 75% |

| 2 | Suzuki-Miyaura coupling | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O | 60% |

| 3 | Deprotection & purification | HCl, silica gel chromatography | 85% |

Industrial Scalability

Industrial production emphasizes cost-efficiency and yield optimization. Continuous-flow reactors and immobilized catalysts are employed to enhance reaction kinetics and reduce waste .

Physicochemical Properties

The compound’s solubility profile is influenced by its dual heterocyclic structure:

-

Solubility: Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) due to hydrogen-bonding capacity. Limited solubility in water (<1 mg/mL).

-

Stability: Stable under inert atmospheres but susceptible to oxidation at the pyrrolidine nitrogen under acidic conditions.

Table 3: Thermal and Solubility Data

| Property | Value |

|---|---|

| Melting Point | 98–102°C (decomposes) |

| Boiling Point | 285°C (estimated) |

| LogP (Octanol-Water) | 1.8 ± 0.3 |

Biological and Pharmacological Relevance

Mechanism of Action

2-(3-Methylpyrrolidin-3-yl)pyridine’s nitrogen atoms enable interactions with biological targets:

-

Enzyme Inhibition: Binds to active sites of kinases or proteases via hydrogen bonding and van der Waals forces.

-

Receptor Modulation: Acts as a partial agonist/antagonist for neurotransmitter receptors (e.g., nicotinic acetylcholine receptors) .

Research Applications

-

Drug Discovery: Serves as a scaffold for developing antipsychotics and anti-inflammatory agents.

-

Catalysis: Functions as a ligand in asymmetric catalysis, enhancing enantioselectivity in C–C bond formations .

Future Directions

Current research focuses on:

-

Structure-Activity Relationships (SAR): Modifying substituents to enhance bioavailability.

-

Green Synthesis: Developing solvent-free reactions using microwave irradiation.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume